molecular formula C16H16N2O2S B2693347 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide CAS No. 298217-89-7

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide

Cat. No. B2693347
CAS RN: 298217-89-7
M. Wt: 300.38
InChI Key: SXKKFVMAPJYDGF-UHFFFAOYSA-N
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Description

The compound “2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current resources .

Scientific Research Applications

Antimicrobial Properties

A study investigated the antimicrobial properties of rhodanine derivatives, including 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide. These compounds demonstrated antibacterial and antifungal activities against various strains, suggesting potential applications in combating microbial infections (Rana, Desai, & Jauhari, 2014).

Biosensor Development

Research on a novel conducting copolymer for cholesterol biosensor applications included the synthesis of a related compound, showing potential in biosensing technology. This suggests the compound's application in the development of medical diagnostic tools (Soylemez et al., 2013).

Allelochemical Transformation

A review on microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals discusses the transformation of related compounds in soil. This indicates potential applications in agricultural research, particularly in the study of allelopathy and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Chemical Synthesis and Evaluation

Research on the synthesis and characterization of compounds containing imidazolidinone and oxazepine rings included derivatives of related structures. These compounds were evaluated for antibacterial activity, indicating their potential in pharmaceutical research and development (Muhsen, Tomma, & Mukhlus, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide” is not available in the current resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, the specific safety and hazards information for “2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide” is not available in the current resources .

properties

IUPAC Name

2-(benzylamino)-N-(4-methoxyphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)16(21)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKKFVMAPJYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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